4-Demethoxydaunomycinone is an anthracycline compound, specifically an aglycone derivative of 4-demethoxydaunorubicin, known for its significant antitumor properties. This compound is structurally related to other well-known anthracyclines such as doxorubicin and daunomycin, which are widely used in cancer treatment. The compound's chemical structure allows it to intercalate DNA, disrupting replication and transcription processes, thereby exhibiting its anticancer effects.
4-Demethoxydaunomycinone belongs to the class of anthracycline antibiotics, which are characterized by their complex polycyclic structures and their mechanism of action involving DNA interaction. This compound is classified as a secondary metabolite due to its origin from microbial sources.
The synthesis of 4-demethoxydaunomycinone can be approached through several methods:
The molecular formula of 4-demethoxydaunomycinone is C27H29O9, with a molecular weight of approximately 485.52 g/mol. The structure features a tetracyclic ring system characteristic of anthracyclines, with hydroxyl groups at specific positions contributing to its reactivity and biological activity.
4-Demethoxydaunomycinone undergoes various chemical reactions that are crucial for its synthesis and functionalization:
The mechanism by which 4-demethoxydaunomycinone exerts its anticancer effects primarily involves:
4-Demethoxydaunomycinone has several scientific uses:
The discovery of daunorubicin in the 1960s from Streptomyces peucetius marked a pivotal advancement in oncology therapeutics, providing the foundational chemical scaffold for anthracycline antibiotics [1] [10]. This tetracyclic aglycone moiety, daunomycinone, features a quinone-hydroquinone system and a methoxy group at the C-4 position. The subsequent isolation of doxorubicin (adriamycin) from a mutated strain of S. peucetius subsp. caesius introduced a hydroxyl group at C-14, significantly broadening its antitumor spectrum [8]. Structural modifications of the daunomycinone core became a central strategy to enhance therapeutic efficacy and mitigate limitations. The removal of the 4-methoxy group yielded 4-demethoxydaunomycinone, a key intermediate for semisynthetic derivatives like idarubicin (4-demethoxy-daunorubicin) [4] [10]. This modification represented a deliberate departure from early anthracyclines, exploiting altered electronic properties and lipophilicity to improve DNA interaction and cellular uptake.
Table 1: Structural Evolution of Anthracycline Core Components
Compound | R1 (C-4) | R2 (C-14) | Significance |
---|---|---|---|
Daunomycinone | OCH₃ | CH₃ | Parent aglycone of daunorubicin |
Doxorubicin aglycone | OCH₃ | CH₂OH | Broader antitumor spectrum |
4-Demethoxydaunomycinone | H | CH₃ | Precursor for lipophilic analogues (e.g., idarubicin) |
The absence of the 4-methoxy group in 4-demethoxydaunomycinone derivatives confers two major pharmacological advantages: reduced cardiotoxicity and enhanced bioactivity. Cardiotoxicity in anthracyclines is mechanistically linked to:
Bioactivity enhancements include:
Table 2: Genetic Variants Linked to Anthracycline Cardiotoxicity and Demethoxy Derivatives' Impact
Gene Variant | Effect | Demethoxy Derivatives' Influence |
---|---|---|
ABCC2 rs8187710 | Altered drug efflux; ↑ toxicity risk | Reduced cellular efflux requirements |
CYP3A5 rs776746 | Impaired drug metabolism; ↑ toxicity | Lower dependence on hepatic metabolism |
RAC2 rs13058338 | ↑ ROS generation; ↑ toxicity | Diminished ROS production |
4-Demethoxydaunomycinone serves as the aglycone for idarubicin, which demonstrates superior efficacy and reduced cardiotoxicity compared to methoxy-retaining analogues:
Table 3: Cytotoxicity of Anthracycline Analogues in Tumor Cell Lines
Compound | IC₅₀ (μM) in SKOV-3 Cells | Time to 80% Cytotoxicity (DA3 Cells) | Lipophilicity (Log P) |
---|---|---|---|
Doxorubicin | 55.7 ± 4.3 | >6 hours | 1.27 |
Daunorubicin | 20.6 ± 1.1 | 3–4 hours | 1.42 |
Idarubicin | 4.5 ± 0.4 | ≤60 minutes | 1.82 |
Aloe-emodin glycoside* | 11.1 ± 0.9 | ≤60 minutes | 1.68 |
*Synthetic anthracycline analogue lacking ring A cyclohexane [3].
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8